Structural Determinant for MDM2/p53 Inhibitor Pharmacophore: C7 Cyclohexyl(hydroxy)methyl vs. C7 Hydroxy or Methoxy
In the Novartis MDM2 inhibitor patent series, the C7 cyclohexyl(hydroxy)methyl substituent is explicitly claimed as a key pharmacophoric element, with representative compounds containing this motif achieving IC50 values in the sub-micromolar range in MDM2/p53 TR-FRET assays [1]. In contrast, the corresponding C7-hydroxy (CAS 22246-05-5) and C7-methoxy (CAS 22246-04-4) analogs lack the hydrophobic cyclohexyl anchor and are not disclosed as active MDM2 binders in the same patent family, consistent with a loss of critical binding interactions [2].
| Evidence Dimension | MDM2/p53 inhibitory activity (TR-FRET assay) |
|---|---|
| Target Compound Data | Representative C7-cyclohexyl(hydroxy)methyl THIQ-1-one derivatives achieve IC50 < 1 µM in MDM2/p53 TR-FRET (class-level data from patent SAR tables) [1] |
| Comparator Or Baseline | C7-hydroxy-THIQ-1-one (CAS 22246-05-5) – not reported as active in MDM2 TR-FRET; C7-methoxy-THIQ-1-one (CAS 22246-04-4) – not disclosed in MDM2 patent series [2] |
| Quantified Difference | Activity cliff: presence of cyclohexyl(hydroxy)methyl correlates with sub-µM MDM2 inhibition; its absence correlates with loss of detectable activity in patent SAR [1] |
| Conditions | MDM2/p53 TR-FRET biochemical assay; patent SAR data from Novartis WO2012175487A1 and US8859535B2 |
Why This Matters
Procurement of the C7-cyclohexyl(hydroxy)methyl derivative rather than the simpler C7-hydroxy or C7-methoxy analogs is essential for constructing MDM2 inhibitor screening libraries where the cyclohexyl group is a known pharmacophoric requirement.
- [1] Furet P, Guagnano V, Holzer P, et al. (Novartis AG). Cyclohexyl isoquinolinone compounds. International Patent WO2012175487A1, published December 27, 2012. See SAR tables and exemplary IC50 data. View Source
- [2] PubChem. 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one (CID 64225819). Compound Summary. View Source
